2-Bromo-1-iodo-4-methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iodotoluene. The reaction is carried out by treating 4-iodotoluene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity and ensure selective substitution at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-iodo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other nucleophiles in the presence of appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Heck reactions, where the halogen atoms are replaced by other groups.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Various biaryl compounds.
Oxidation: 2-Bromo-1-iodo-4-methylbenzoic acid.
Reduction: 2-Bromo-1-iodo-4-methylcyclohexane.
Scientific Research Applications
2-Bromo-1-iodo-4-methylbenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-4-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product. In cross-coupling reactions, the halogen atoms are activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Bromo-4-iodotoluene
- 4-Bromo-2-iodotoluene
- 3-Bromo-2-iodotoluene
Comparison: 2-Bromo-1-iodo-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective synthesis and the formation of specific products .
Properties
IUPAC Name |
2-bromo-1-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAKKSAFIZVHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347849 | |
Record name | 3-Bromo-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71838-16-9 | |
Record name | 3-Bromo-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the reaction of 3-bromo-4-iodotoluene with magnesium and lithium?
A1: The reaction of aryl halides like 3-bromo-4-iodotoluene with magnesium and lithium generates organometallic reagents, specifically Grignard reagents and organolithium reagents. [] These reagents are highly versatile in organic synthesis, serving as nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds. Understanding the reactivity of 3-bromo-4-iodotoluene with these metals allows chemists to predict and control the formation of desired products, potentially leading to new synthetic methodologies and the synthesis of complex molecules.
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